5-(4-CHLOROPHENYL)-2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE
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Overview
Description
5-(4-CHLOROPHENYL)-2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE typically involves the formation of the pyrazoloquinazoline core through cyclization reactions. One common method involves the reaction of 4-chlorobenzaldehyde with 2,7-dimethylpyrazolo[1,5-c]quinazoline in the presence of a suitable catalyst under reflux conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets in cells. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the pyrazole ring.
Pyrazoloquinazoline: Compounds with variations in the substituents on the pyrazole and quinazoline rings.
4-Chlorophenyl derivatives: Compounds with different substituents on the phenyl ring, affecting their biological activity.
Uniqueness
5-(4-CHLOROPHENYL)-2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the dimethyl substitution on the pyrazole ring contribute to its enhanced stability and potential therapeutic effects .
Properties
Molecular Formula |
C18H16ClN3 |
---|---|
Molecular Weight |
309.8g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2,7-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H16ClN3/c1-11-4-3-5-15-16-10-12(2)21-22(16)18(20-17(11)15)13-6-8-14(19)9-7-13/h3-10,18,20H,1-2H3 |
InChI Key |
LENDAUWJECWOBW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=CC(=NN3C(N2)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC(=NN3C(N2)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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